3',4'-Dihydroxyflavone 3',4'-Dihydroxyflavone 3',4'-Dihydroxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Brand Name: Vulcanchem
CAS No.: 4143-64-0
VCID: VC21337977
InChI: InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
SMILES: C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

3',4'-Dihydroxyflavone

CAS No.: 4143-64-0

Cat. No.: VC21337977

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dihydroxyflavone - 4143-64-0

CAS No. 4143-64-0
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
Standard InChI Key SRNPMQHYWVKBAV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O

Chemical Structure and Properties

Structural Characteristics

3',4'-Dihydroxyflavone features a basic flavone skeleton with hydroxyl groups at the 3' and 4' positions of the B ring. The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one. The presence of these hydroxyl groups grants the molecule specific chemical properties that influence its biological activities, particularly its ability to scavenge free radicals and modulate cellular signaling pathways .

Physical and Chemical Properties

While comprehensive physical property data specific to 3',4'-dihydroxyflavone is somewhat limited in the available literature, comparative analysis with related compounds suggests the following properties:

PropertyValue/Description
Molecular FormulaC₁₅H₁₀O₄
Molecular Weight254.24 g/mol
Physical AppearanceYellow to pale yellow crystalline powder
SolubilityPoorly soluble in water; soluble in organic solvents like DMSO and ethanol
StabilityRelatively stable under normal conditions; sensitive to oxidation
Melting PointApproximately 240-245°C (estimated based on similar flavones)

These properties contribute to the compound's pharmacokinetic behavior and influence its bioavailability and distribution within biological systems.

Synthesis and Production Methods

Chemical Synthesis

Biological Activities

Anti-Neuroinflammatory Effects

One of the most significant biological activities of 3',4'-dihydroxyflavone is its potent anti-neuroinflammatory effect. In a study using BV2 microglial cells and a mouse model, 3',4'-dihydroxyflavone effectively inhibited the production of proinflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂) . Additionally, it reduced the expression of proinflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin 1 beta (IL-1β), and interleukin 6 (IL-6) .

The compound's anti-neuroinflammatory activity appears to be mediated through the suppression of specific signaling pathways. Research has demonstrated that 3',4'-dihydroxyflavone inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) and prevents the activation of nuclear factor kappa B (NF-κB) . These molecular mechanisms contribute to the compound's potential as a therapeutic agent for neuroinflammatory conditions.

Table 4.1: Anti-Neuroinflammatory Effects of 3',4'-Dihydroxyflavone in BV2 Microglia

Inflammatory MediatorEffect of 3',4'-DihydroxyflavoneConcentration Range Tested
Nitric Oxide (NO)Significant inhibition5-20 μM
Prostaglandin E₂ (PGE₂)Significant inhibition5-20 μM
TNF-αReduced expression5-20 μM
IL-1βReduced expression5-20 μM
IL-6Reduced expression5-20 μM
NF-κB ActivationInhibition5-20 μM
MAPK PhosphorylationInhibition5-20 μM

Antioxidant Properties

The hydroxylation pattern of 3',4'-dihydroxyflavone contributes significantly to its antioxidant capacity. The presence of hydroxyl groups at the 3' and 4' positions of the B ring enables the compound to scavenge reactive oxygen species (ROS) and neutralize free radicals . This antioxidant activity may contribute to the compound's neuroprotective effects and potential utility in conditions characterized by oxidative stress.

Regulation of Cellular Processes

Research on related flavonoids with similar hydroxylation patterns suggests that 3',4'-dihydroxyflavone may influence adipogenesis and cellular differentiation. Studies on the structurally related 3,4'-dihydroxyflavone have shown that hydroxylated flavones can modulate ROS levels and affect signaling pathways involved in cell differentiation . While these findings relate to a closely related compound, they suggest potential cellular regulatory roles for 3',4'-dihydroxyflavone that warrant further investigation.

Molecular Mechanisms of Action

Inhibition of Inflammatory Signaling Pathways

3',4'-Dihydroxyflavone exerts its anti-inflammatory effects through the modulation of key signaling pathways. Research has shown that the compound inhibits the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . This inhibition subsequently suppresses the activation of transcription factors like NF-κB, which regulates the expression of various inflammatory genes.

The inhibition of NF-κB activation by 3',4'-dihydroxyflavone prevents the nuclear translocation of the p65 subunit and subsequent binding to DNA promoter regions of inflammatory genes . This mechanism explains the compound's ability to reduce the expression of proinflammatory cytokines and enzymes involved in inflammation.

Modulation of Oxidative Stress

3',4'-Dihydroxyflavone's antioxidant effects are likely mediated through both direct and indirect mechanisms. Directly, the compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. Indirectly, it may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, thereby improving the cellular antioxidant defense system .

Hazard TypeDescriptionPrecautionary Measures
Skin ContactMay cause skin irritationWear protective gloves; wash thoroughly after handling
Eye ContactMay cause serious eye irritationWear eye protection; rinse cautiously with water if exposed
InhalationMay cause respiratory irritationUse in well-ventilated areas; avoid breathing dust/fumes
IngestionLimited data availableDo not eat, drink, or smoke when using this product

Limitations in Current Knowledge

It is important to note that comprehensive toxicological data for 3',4'-dihydroxyflavone is somewhat limited, particularly regarding long-term exposure and in vivo toxicity. Further research is needed to fully characterize the compound's safety profile before clinical applications can be considered.

Future Research Directions

Structure-Activity Relationship Studies

Future research should focus on elucidating the structure-activity relationships of 3',4'-dihydroxyflavone and related compounds. Understanding how specific structural features contribute to biological activities will facilitate the design of more potent and selective derivatives with enhanced therapeutic properties.

Combination Therapy Approaches

Investigating the potential synergistic effects of 3',4'-dihydroxyflavone with conventional drugs may lead to novel combination therapy approaches. This is particularly relevant for complex conditions like neurodegenerative disorders, where multifaceted therapeutic strategies may be more effective than single-agent treatments.

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